molecular formula C32H48N2O23 B12326236 N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12326236
M. Wt: 828.7 g/mol
InChI Key: AUMWVXPGKMCSQE-UHFFFAOYSA-N
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Description

The compound N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a highly substituted acetamide derivative featuring multiple pyran (oxan) rings, hydroxymethyl groups, hydroxyl substituents, and a 4-nitrophenoxy moiety. Its complexity arises from the branched glycosidic linkages and the presence of electron-withdrawing nitro groups, which likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMWVXPGKMCSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP typically involves multiple steps of glycosylation reactions. Each monosaccharide unit is sequentially added to the growing oligosaccharide chain using specific glycosyltransferases. The reaction conditions often include the presence of metal ions like Mn²⁺ to facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of this compound is generally carried out using biotechnological methods. Enzymatic synthesis is preferred due to its specificity and efficiency. Large-scale production involves the use of recombinant enzymes and controlled fermentation processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the monosaccharides.

    Reduction: This can convert aldehyde groups to alcohols.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .

Scientific Research Applications

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP has several applications in scientific research:

Mechanism of Action

The mechanism by which GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP exerts its effects involves its interaction with specific proteins and enzymes. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core features with several acetamide and glycoside derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Multiple pyran rings, hydroxymethyl, hydroxyl, 4-nitrophenoxy ~800–900 (estimated) High polarity due to hydroxyl groups; nitro group enhances electron withdrawal
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Ethylsulfanyl, pyran ring, acetamide ~325 (exact) Sulfur-containing substituent; lower complexity
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Acetylphenoxy, o-tolyl 283.32 Simpler aromatic backbone; lacks glycosidic linkages
Rapamycin analogs (e.g., Compound 1 and 7 in ) Macrolide backbone, hydroxyl groups ~900–1000 Similar hydroxyl density; used in NMR shift comparisons
Key Observations:

Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound distinguishes it from analogs like the ethylsulfanyl-containing derivative or acetylphenoxy-based compound . This nitro group likely increases reactivity in electrophilic environments and impacts solubility.

Glycosidic Linkages : The branched pyran rings suggest similarities to natural glycosides, though synthetic analogs often lack the stereochemical complexity of natural products .

Spectroscopic and Computational Comparisons

NMR Analysis

highlights the use of NMR to compare rapamycin analogs (Compounds 1 and 7) with the target compound. Key findings include:

  • Chemical Shift Regions: Regions A (positions 39–44) and B (positions 29–36) show distinct shifts in the target compound compared to simpler analogs, directly correlating with the 4-nitrophenoxy substituent .
  • Environmental Stability : Most protons outside these regions share near-identical chemical environments with rapamycin analogs, suggesting conserved structural motifs .
Graph-Based and Fingerprint Similarity Metrics

Computational methods from and provide frameworks for comparing the target compound with larger chemical libraries:

  • Graph Comparison : The compound’s pyran rings and substituents can be represented as molecular graphs, enabling similarity searches against databases using metrics like Tanimoto coefficients .
  • Fingerprint Analysis : Bit-based fingerprinting would highlight shared functional groups (e.g., acetamide, hydroxyl) but may overlook stereochemical nuances .
Table 2: Chemical Space Positioning
Metric Target Compound Natural Products (NPs) Synthetic Analogs
Functional Groups Hydroxyl, nitrophenoxy, acetamide Diverse (e.g., alkaloids, terpenes) Tailored substituents (e.g., sulfonyl)
Complexity High (multiple stereocenters) Moderate to high Variable
NP-Likeness Likely low (nitro groups rare in NPs) High Designed for bioactivity mimicry
Insights:
  • The nitro group is rare in natural products, positioning the target compound closer to synthetic libraries. However, its glycosidic backbone aligns with NP-like regions in chemical space .
  • Lumping strategies () could group it with other polyhydroxy acetamides for predictive modeling of reactivity or toxicity .

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